3-Benzyl-4-hydroxy-6-methylchromen-2-one
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Overview
Description
3-Benzyl-4-hydroxy-6-methylchromen-2-one is a synthetic organic compound with the molecular formula C17H14O3 and a molecular weight of 266.296 g/mol. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-6-methylchromen-2-one typically involves the condensation of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-6-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-Benzyl-4-hydroxy-6-methylchromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-6-methylchromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding to target proteins and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 4-position, known for its anticoagulant properties.
6-Methylcoumarin: A coumarin derivative with a methyl group at the 6-position, used in the synthesis of various organic compounds.
Benzylcoumarin: A coumarin derivative with a benzyl group, studied for its potential biological activities.
Uniqueness
3-Benzyl-4-hydroxy-6-methylchromen-2-one is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-4-hydroxy-6-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-7-8-15-13(9-11)16(18)14(17(19)20-15)10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDPOAHTEXBFDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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